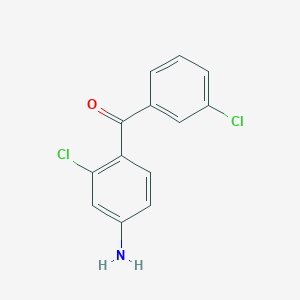
(4-Amino-2-chlorophenyl)(3-chlorophenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Amino-2-chlorophenyl)(3-chlorophenyl)methanone is an organic compound that belongs to the class of aryl-phenylketones This compound is characterized by the presence of two chlorophenyl groups and an amino group attached to a methanone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Amino-2-chlorophenyl)(3-chlorophenyl)methanone typically involves the reaction of 4-amino-2-chlorobenzoyl chloride with 3-chlorobenzene in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method enhances the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Amino-2-chlorophenyl)(3-chlorophenyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chloro groups.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Amino-2-chlorophenyl)(3-chlorophenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Amino-2-chlorophenyl)(3-chlorophenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antibacterial properties .
Comparison with Similar Compounds
Similar Compounds
(4-Amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone: Similar in structure but contains a thiazole and thiophene ring.
Ethyl 3-amino-2-(4-chlorophenyl)-3-oxopropanoate: Contains a similar chlorophenyl group but differs in the rest of the structure.
3-Amino-4-(2-chlorophenyl)-6-nitroquinolin-2(1H)-one: Contains a chlorophenyl group and a quinoline ring.
Uniqueness
(4-Amino-2-chlorophenyl)(3-chlorophenyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dual chlorophenyl groups and amino group make it a versatile compound for various chemical transformations and applications.
Properties
Molecular Formula |
C13H9Cl2NO |
|---|---|
Molecular Weight |
266.12 g/mol |
IUPAC Name |
(4-amino-2-chlorophenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H9Cl2NO/c14-9-3-1-2-8(6-9)13(17)11-5-4-10(16)7-12(11)15/h1-7H,16H2 |
InChI Key |
JMNSDRGGHTYKMA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















